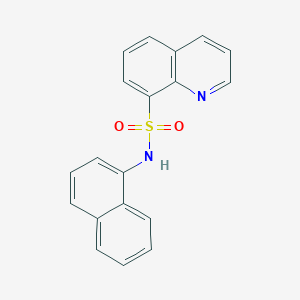

N-(1-naphthyl)-8-quinolinesulfonamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C19H14N2O2S |

|---|---|

Molecular Weight |

334.4 g/mol |

IUPAC Name |

N-naphthalen-1-ylquinoline-8-sulfonamide |

InChI |

InChI=1S/C19H14N2O2S/c22-24(23,18-12-4-8-15-9-5-13-20-19(15)18)21-17-11-3-7-14-6-1-2-10-16(14)17/h1-13,21H |

InChI Key |

IFQPGRGUBFPSKH-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NS(=O)(=O)C3=CC=CC4=C3N=CC=C4 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization Strategies

Strategies for Core N-(1-naphthyl)-8-quinolinesulfonamide Synthesis

The fundamental structure of this compound is assembled by forming a key sulfonamide bond, which links a pre-formed quinoline (B57606) nucleus with a naphthyl amine moiety.

Sulfonamidation Reactions for S-N Bond Formation

The principal and most direct method for creating the sulfur-nitrogen (S-N) bond in this compound is through the reaction of 8-quinolinesulfonyl chloride with 1-naphthylamine (B1663977). This reaction is a classic example of sulfonamidation. The process typically involves dissolving or suspending the 1-naphthylamine in a suitable solvent, often an organic base like pyridine (B92270), which also serves to neutralize the hydrochloric acid generated during the reaction. The 8-quinolinesulfonyl chloride is then added, sometimes portion-wise or as a solution, to control the reaction rate and temperature. The mixture is stirred for a period, which can range from a few hours to overnight, at temperatures from ambient to reflux, to ensure the completion of the reaction.

| Reactant 1 | Reactant 2 | Solvent/Base | General Conditions |

| 8-Quinolinesulfonyl Chloride | 1-Naphthylamine | Pyridine | Stirring at room temperature or gentle heating |

| 8-Quinolinesulfonyl Chloride | 1-Naphthylamine | Dichloromethane (DCM) with Triethylamine (B128534) (TEA) | Reaction at 0 °C to room temperature |

Quinoline Nucleus Formation Approaches

The quinoline-8-sulfonyl moiety, a critical precursor for the final sulfonamidation step, is not typically constructed in a single step. Its synthesis begins with the formation of the quinoline ring itself, followed by functionalization at the 8-position.

One of the most historic and fundamental methods for synthesizing the quinoline core is the Skraup synthesis . wikipedia.orgnumberanalytics.com This reaction involves heating aniline (B41778) with sulfuric acid, glycerol (B35011), and an oxidizing agent like nitrobenzene. wikipedia.org The sulfuric acid dehydrates the glycerol to form acrolein, which then undergoes a conjugate addition with aniline. numberanalytics.com Subsequent cyclization and oxidation produce the quinoline ring. numberanalytics.com By using substituted anilines, this method can produce a variety of quinoline derivatives. pharmaguideline.com

Naphthyl Moiety Incorporation Methods

The naphthyl group is introduced into the final molecule during the sulfonamidation step, as described in section 2.1.1. The key reactant for this incorporation is 1-naphthylamine (also known as naphthalen-1-amine). This compound is a readily available chemical intermediate. The reaction relies on the nucleophilic character of the amino group on the 1-naphthylamine, which attacks the electrophilic sulfur atom of the 8-quinolinesulfonyl chloride, displacing the chloride and forming the stable sulfonamide linkage.

Synthetic Routes for Analogues and Derivatives of this compound

The versatility of the quinoline and naphthalene (B1677914) ring systems allows for the synthesis of a wide array of analogues and derivatives. These modifications are typically made by using substituted starting materials in the synthetic sequence.

Substituent Modification on the Quinoline Ring

To create analogues with different functional groups on the quinoline portion of the molecule, a common strategy is to begin the synthesis with a pre-substituted quinoline. For example, the nitration of quinoline produces a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline, which can be separated. google.com Using 5-nitroquinoline as the starting material, it can be subjected to the same sulfonation and chlorination sequence to produce 5-nitroquinoline-8-sulfonyl chloride. This intermediate can then be reacted with 1-naphthylamine to yield 5-nitro-N-(1-naphthyl)-8-quinolinesulfonamide . nih.gov This approach allows for the introduction of electron-withdrawing or electron-donating groups at various positions, which can be used to modulate the electronic properties of the final compound.

| Starting Quinoline Derivative | Resulting Intermediate | Final Analogue (after reaction with 1-naphthylamine) |

| 5-Nitroquinoline | 5-Nitroquinoline-8-sulfonyl chloride | 5-Nitro-N-(1-naphthyl)-8-quinolinesulfonamide |

| 7-Chloroquinoline | 7-Chloroquinoline-8-sulfonyl chloride | 7-Chloro-N-(1-naphthyl)-8-quinolinesulfonamide |

| 5-Methoxyquinoline | 5-Methoxyquinoline-8-sulfonyl chloride | 5-Methoxy-N-(1-naphthyl)-8-quinolinesulfonamide |

| Reactant 1 | Substituted Naphthylamine | Resulting Analogue |

| 8-Quinolinesulfonyl Chloride | 4-Bromo-1-naphthylamine | N-(4-bromo-1-naphthyl)-8-quinolinesulfonamide |

| 8-Quinolinesulfonyl Chloride | 4-Methoxy-1-naphthylamine | N-(4-methoxy-1-naphthyl)-8-quinolinesulfonamide |

| 8-Quinolinesulfonyl Chloride | 5-Nitro-1-naphthylamine | N-(5-nitro-1-naphthyl)-8-quinolinesulfonamide |

Linker Modifications within the Sulfonamide Linkage

The sulfonamide linkage in this compound offers a key site for chemical modification to modulate the compound's properties. These modifications can include N-alkylation or the introduction of different aryl or functional groups to alter steric bulk, electronic properties, and hydrogen bonding capabilities.

One common strategy for modifying the sulfonamide linker is N-alkylation . This involves the reaction of the pre-formed this compound with an alkylating agent in the presence of a base. The acidity of the sulfonamide proton facilitates this reaction. The choice of alkylating agent allows for the introduction of a wide variety of substituents, from simple alkyl chains to more complex functionalized moieties. For instance, studies on the alkylation of related quinazolinone systems have shown that the regiochemistry of alkylation can be controlled, favoring N-alkylation under specific conditions. juniperpublishers.com In a typical procedure, the sulfonamide is treated with a base such as potassium carbonate or sodium hydride in a suitable solvent like dimethylformamide (DMF), followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide). juniperpublishers.comthieme-connect.de Microwave-assisted N-alkylation has also been reported as an efficient method for similar heterocyclic systems. thieme-connect.de

Another approach to linker modification involves the synthesis of a library of analogs by reacting quinoline-8-sulfonyl chloride with a variety of substituted naphthalen-1-amines. This allows for the introduction of substituents on the naphthyl ring, which, while not a direct modification of the sulfonamide bond itself, alters the chemical environment of the entire N-naphthylsulfonamide moiety.

Furthermore, the sulfonamide linkage can be incorporated into more complex structures. For example, research on quinoline-based sulfonamides has demonstrated the use of the sulfonamide as a zinc-binding group in carbonic anhydrase inhibitors. nih.govresearchgate.net In these cases, the linker is often elongated or functionalized to optimize interactions with the target protein. nih.gov These strategies highlight the versatility of the sulfonamide group for creating derivatives with tailored properties.

Table 1: Examples of Linker Modification Strategies for Sulfonamide-Containing Compounds

| Modification Strategy | Reagents and Conditions | Potential Outcome |

| N-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH), Solvent (e.g., DMF) | Introduction of alkyl or functionalized groups on the sulfonamide nitrogen. |

| Aryl Group Variation | Substituted anilines/naphthylamines, Quinoline-8-sulfonyl chloride | Modification of electronic and steric properties of the aryl substituent. |

| Linker Elongation | Use of bifunctional building blocks in the synthesis | Increased distance between the quinoline and naphthyl moieties. |

Mechanistic Aspects and Catalytic Approaches in Synthesis

The primary method for synthesizing this compound involves the reaction of quinoline-8-sulfonyl chloride with naphthalen-1-amine. This is a classic nucleophilic acyl substitution reaction at the sulfur atom of the sulfonyl chloride.

The synthesis of the key intermediate, quinoline-8-sulfonyl chloride , can be achieved directly from quinoline by treatment with chlorosulfonic acid. publish.csiro.au The reaction conditions for this electrophilic sulfonation followed by chlorination are critical, with temperature control being essential for good yields and purity. publish.csiro.au An alternative two-step procedure involves the sulfonation of quinoline with fuming sulfuric acid to produce quinoline-8-sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent like phosphorus pentachloride or thionyl chloride. google.com

The subsequent reaction of quinoline-8-sulfonyl chloride with naphthalen-1-amine proceeds via a nucleophilic attack of the amino group of naphthalen-1-amine on the electrophilic sulfur atom of the sulfonyl chloride. This reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. researchgate.net

Mechanism of Sulfonamide Bond Formation:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of naphthalen-1-amine attacks the electron-deficient sulfur atom of quinoline-8-sulfonyl chloride.

Formation of a Tetrahedral Intermediate: This attack leads to the formation of a transient tetrahedral intermediate.

Chloride Ion Elimination: The intermediate collapses with the elimination of a chloride ion, a good leaving group.

Deprotonation: The base present in the reaction mixture removes a proton from the nitrogen atom, yielding the final this compound product.

While the traditional synthesis is often effective, modern catalytic approaches are being developed to improve efficiency and substrate scope for the formation of N-arylsulfonamides. These methods often offer milder reaction conditions and greater functional group tolerance.

Catalytic Approaches for N-Arylsulfonamide Formation:

Palladium-Catalyzed Cross-Coupling: Buchwald-Hartwig amination protocols, traditionally used for C-N bond formation, can be adapted for the synthesis of sulfonamides. These reactions typically involve a palladium catalyst and a suitable phosphine (B1218219) ligand.

Copper-Catalyzed Coupling: Copper catalysts can also be employed for the coupling of sulfonyl chlorides with amines. These reactions often proceed under milder conditions than traditional methods. Recent research has explored microwave-assisted copper(0)-catalyzed Ullmann coupling for the synthesis of related anilinonaphthalene sulfonates. researchgate.net

Iron-Catalyzed Reactions: Iron catalysts have been investigated for the formation of N-arylsulfonamides, offering a more sustainable and cost-effective alternative to precious metal catalysts.

A recent study on the synthesis of quinoline-8-sulfonamide (B86410) derivatives utilized a straightforward reaction of quinoline-8-sulfonyl chloride with propargylamine (B41283) in chloroform (B151607) with triethylamine as a base at room temperature, demonstrating the feasibility of this reaction with various amines. mdpi.com

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy Studies (FT-IR, Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and characterizing the bonding framework of N-(1-naphthyl)-8-quinolinesulfonamide.

The experimental FT-IR and Raman spectra of sulfonamide derivatives exhibit characteristic vibrational bands that confirm their molecular structure. For compounds in this class, the most prominent vibrations are associated with the sulfonamide group (–SO₂NH–). rsc.org

Key vibrational frequencies observed in related sulfonamide structures include:

SO₂ Stretching: The asymmetric and symmetric stretching vibrations of the SO₂ group typically appear in the ranges of 1320–1310 cm⁻¹ and 1155–1143 cm⁻¹, respectively. rsc.org These are strong and easily identifiable peaks in the IR spectrum.

S–N Stretching: The stretching of the bond connecting the sulfur atom and the nitrogen atom of the sulfonamide bridge is also a characteristic feature. rsc.org

N–H Stretching: The N–H stretching vibration of the sulfonamide group (–SO₂NH–) is expected to produce a distinct band. In the solid state, this can be influenced by hydrogen bonding.

Aromatic C-H and C=C Stretching: The quinoline (B57606) and naphthalene (B1677914) ring systems give rise to a series of sharp bands in the 3100-3000 cm⁻¹ region (C-H stretching) and the 1600-1400 cm⁻¹ region (C=C stretching).

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

|---|---|---|---|

| SO₂ | Asymmetric Stretch | 1320–1310 | FT-IR |

| SO₂ | Symmetric Stretch | 1155–1143 | FT-IR |

| N-H (Sulfonamide) | Stretching | ~3300 | FT-IR |

| Aromatic C-H | Stretching | 3100–3000 | FT-IR, Raman |

Density Functional Theory (DFT) calculations are widely employed to complement experimental vibrational spectra. By computing the theoretical vibrational frequencies of a molecule's optimized geometry, a more precise assignment of the experimental bands can be achieved. For quinoline and its derivatives, DFT calculations using the B3LYP functional have shown good agreement between observed and calculated spectra. rsc.org

Computational studies on related quinoline-sulfonamide derivatives help in understanding the vibrational modes. nih.gov Such analyses involve calculating the potential energy distribution (PED) to determine the contribution of individual bond stretches, bends, and torsions to each normal vibrational mode. This theoretical approach is crucial for unambiguously assigning complex spectra where many vibrations may overlap, particularly in the fingerprint region. The electronic structure and molecular electrostatic potential (MEP) maps derived from these calculations also provide insights into the molecule's reactivity and intermolecular interactions. rsc.orgnih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)

UV-Vis absorption and fluorescence spectroscopy are essential for characterizing the electronic properties of this compound, a molecule designed with fluorescent potential arising from its aromatic moieties.

The electronic absorption spectrum of this compound is expected to be a composite of the transitions originating from the quinoline and naphthalene chromophores. Studies on novel quinoline-sulfonamide derivatives show absorbance maxima typically in the range of 337 nm to 342 nm. nih.gov The presence of the extended π-system of the naphthyl group is likely to influence this absorption profile.

The fluorescence properties are of particular interest. The parent compound, 8-aminoquinoline (B160924), and its sulfonamide derivatives are known fluorophores. nih.gov Similarly, naphthalene and its derivatives are well-known for their fluorescent properties. The combination of these two fluorophoric units in a single molecule suggests the potential for interesting emission characteristics, possibly involving intramolecular charge transfer (ICT) or Förster Resonance Energy Transfer (FRET).

For newly synthesized quinoline-sulfonamide fluorophores, emission spectra have been observed in the range of 411 nm to 430 nm upon excitation around 340 nm. nih.gov These compounds can exhibit high fluorescence intensity and significant molar extinction coefficients. nih.gov The quantum yield, a measure of fluorescence efficiency, can vary widely depending on the specific substituents and the solvent environment. nih.gov For instance, the well-studied fluorescent probe 8-anilino-1-naphthalenesulfonic acid (ANS), which is structurally similar, is weakly fluorescent in aqueous solutions but shows a significant increase in fluorescence quantum yield and a blue-shift in emission maximum in nonpolar environments or when bound to hydrophobic pockets of proteins. nih.gov

Table 2: Typical Photophysical Properties of Related Quinoline-Sulfonamide Derivatives

| Property | Typical Range |

|---|---|

| Absorption Maximum (λ_abs) | 337 - 342 nm |

| Emission Maximum (λ_em) | 411 - 430 nm |

| Stokes Shift | Varies, can be significant |

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for predicting and interpreting the electronic absorption spectra of molecules. rsc.org By calculating the energies of the excited states, TD-DFT can predict the wavelengths of maximum absorption (λ_max) that correspond to electronic transitions, primarily the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for the definitive structural confirmation of this compound. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom in the molecule can be mapped out.

In the ¹H NMR spectrum of related sulfonamide derivatives, the aromatic protons of the quinoline and naphthalene rings are expected to appear as a complex series of signals in the downfield region, typically between 6.5 and 9.0 ppm. rsc.org The proton of the sulfonamide group (–SO₂NH–) would likely appear as a singlet at a significantly downfield chemical shift, often between 8.5 and 10.5 ppm. rsc.org

The ¹³C NMR spectrum provides complementary information. The aromatic carbons of the quinoline and naphthalene moieties would generate signals in the approximate range of 110 to 160 ppm. rsc.org Specific chemical shifts would be influenced by the electron-donating or -withdrawing nature of the substituents on the rings. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be instrumental in assigning the specific proton and carbon signals, especially for the overlapping aromatic regions, thus confirming the connectivity and final structure of the molecule. nih.gov

Table 3: Expected NMR Chemical Shift Ranges for this compound

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| ¹H | Aromatic (Quinoline, Naphthalene) | 6.5 - 9.0 |

| ¹H | Sulfonamide (SO₂NH) | 8.5 - 10.5 |

One-Dimensional NMR (¹H, ¹³C) Data Interpretation

One-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, including ¹H and ¹³C NMR, is a fundamental tool for the structural elucidation of organic compounds. tubitak.gov.tr The chemical shifts, signal multiplicities, and integration values in a ¹H NMR spectrum provide detailed information about the electronic environment and connectivity of protons within a molecule. tubitak.gov.tr Similarly, ¹³C NMR spectroscopy reveals the number and types of carbon atoms present.

In the ¹H NMR spectrum of a typical N-aryl quinoline sulfonamide, the aromatic protons of the quinoline and naphthyl rings would be expected to appear in the downfield region, generally between 7.0 and 9.0 ppm, due to the deshielding effects of the aromatic currents. nih.gov The specific chemical shifts and coupling patterns (e.g., doublets, triplets, multiplets) would allow for the assignment of each proton to its specific position on the rings. The proton attached to the sulfonamide nitrogen (NH) would likely appear as a broad singlet, and its chemical shift could be sensitive to solvent and concentration. mdpi.com

The ¹³C NMR spectrum would complement the ¹H NMR data, showing distinct signals for each carbon atom in the molecule. The carbons of the aromatic rings would resonate in the range of approximately 110-150 ppm. Quaternary carbons, such as those at the ring junctions and the carbon attached to the sulfonyl group, would also be identifiable.

To illustrate, the following table provides representative ¹H and ¹³C NMR data for a quinoline derivative. The assignments are based on established chemical shift ranges and coupling patterns. nih.gov

| ¹H NMR Data (Representative Quinoline Derivative) |

| Chemical Shift (δ) ppm |

| 8.93 |

| 8.61 |

| 8.41 |

| 8.33 |

| 8.19-8.08 |

| 7.96-7.93 |

| 7.78-7.75 |

| 7.59 |

| 7.53 |

| ¹³C NMR Data (Representative Sulfonamide Derivative) |

| Chemical Shift (δ) ppm |

| 158.31 |

| 149.42 |

| 144.22 |

| 144.02 |

| 138.58 |

| 127.75 |

| 121.87 |

| 120.59 |

| 119.99 |

| 55.54 |

Note: The data presented are for representative quinoline and sulfonamide derivatives to illustrate the principles of NMR data interpretation. nih.govacs.org

Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Analysis

While 1D NMR provides essential information, complex molecules often exhibit signal overlap that complicates unambiguous assignments. acs.org Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, are powerful tools for resolving these ambiguities by revealing correlations between nuclei.

COSY (Correlation Spectroscopy) is a homonuclear experiment that identifies protons that are spin-spin coupled to each other, typically over two or three bonds. researchgate.net In the COSY spectrum of an N-aryl quinolinesulfonamide, cross-peaks would connect adjacent protons on the quinoline and naphthyl rings, allowing for the tracing of the spin systems within each aromatic ring. acs.org

HSQC (Heteronuclear Single Quantum Coherence) is a heteronuclear experiment that correlates protons directly attached to a heteronucleus, most commonly ¹³C. rsc.org Each cross-peak in an HSQC spectrum corresponds to a C-H bond, providing a direct link between the ¹H and ¹³C spectra. This is invaluable for assigning the signals of protonated carbons. rsc.org

HMBC (Heteronuclear Multiple Bond Correlation) is another heteronuclear experiment that shows correlations between protons and carbons over longer ranges, typically two to three bonds (²J_CH and ³J_CH). researchgate.net This technique is crucial for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, in this compound, HMBC would show correlations from the NH proton to carbons in both the quinoline and naphthyl rings, as well as to the carbon of the sulfonyl group, thus confirming the connectivity across the sulfonamide linkage.

The following table summarizes the expected 2D NMR correlations for a representative N-aryl sulfonamide structure.

| 2D NMR Connectivity Analysis (Representative) |

| Experiment |

| COSY |

| HSQC |

| HMBC |

Theoretical NMR Chemical Shift Prediction (Gauge-Independent Atomic Orbital Method)

Computational chemistry provides a powerful tool for predicting NMR chemical shifts, which can aid in the assignment of experimental spectra and the confirmation of proposed structures. The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with Density Functional Theory (DFT), is a widely employed approach for calculating NMR shielding tensors. researchgate.net

The GIAO method calculates the magnetic shielding of each nucleus in a molecule, which can then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). imist.ma The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculation. nih.gov For complex molecules, it is often necessary to consider multiple low-energy conformations, as the calculated chemical shifts are an average over the conformational landscape.

Studies have shown that DFT-GIAO calculations can predict ¹³C chemical shifts with a high degree of accuracy, often with mean absolute errors of less than 2 ppm. nih.gov While ¹H chemical shift predictions can be more challenging due to their smaller chemical shift range and sensitivity to subtle conformational and solvent effects, the GIAO method still provides valuable insights for structural verification. nih.gov For heterocyclic compounds, the GIAO method has proven to be particularly effective in distinguishing between isomers and tautomers. researchgate.net

| Theoretical NMR Prediction Method |

| Method |

| GIAO-DFT |

High-Resolution Mass Spectrometry for Molecular Structure Confirmation

High-Resolution Mass Spectrometry (HRMS) is an essential technique for determining the elemental composition of a molecule with high accuracy and precision. imist.ma Unlike low-resolution mass spectrometry, which provides the nominal mass of an ion, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places. This high precision allows for the calculation of a unique elemental formula for the measured ion.

For a compound like this compound, HRMS would be used to confirm its molecular formula (C₁₉H₁₄N₂O₂S). The instrument would be calibrated to provide a mass accuracy of typically less than 5 ppm. The experimentally measured m/z of the molecular ion (e.g., [M+H]⁺ in positive ion mode) would be compared to the theoretical m/z calculated for the expected elemental formula. A close match between the experimental and theoretical values provides strong evidence for the proposed structure.

Tandem mass spectrometry (MS/MS) experiments can also be performed on the molecular ion to induce fragmentation. The resulting fragment ions provide further structural information, helping to confirm the connectivity of the quinoline, sulfonamide, and naphthalene moieties.

| High-Resolution Mass Spectrometry Data (Representative) |

| Ionization Mode |

| ESI+ |

Note: The table illustrates the type of data obtained from an HRMS experiment. The specific measured and calculated m/z values would be determined experimentally.

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of published scientific research reveals a notable absence of detailed computational chemistry and advanced theoretical investigations specifically focused on the chemical compound this compound. Despite the existence of studies on structurally related quinoline and sulfonamide derivatives, specific data pertaining to the quantum chemical properties of this compound are not available in the current body of scientific literature.

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are crucial for understanding the molecular structure, reactivity, and electronic properties of chemical compounds. Such studies typically involve the computational modeling of molecules to predict various parameters that offer insights into their behavior at a molecular level.

For many quinoline-sulfonamide derivatives, researchers have successfully used DFT to elucidate their molecular geometries, both as single molecules (monomers) and as pairs (dimers), and to analyze their electronic structures. nih.gov This type of analysis includes the examination of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a key indicator of a molecule's chemical reactivity and its electron excitation properties. researchgate.net

Furthermore, computational studies on related compounds often report on several other important electronic properties. These include ionization potential (the energy required to remove an electron), electron affinity (the energy released when an electron is added), electronegativity (the tendency to attract electrons), and chemical hardness and softness (measures of resistance to change in electron distribution). researchgate.net From these fundamental properties, chemists can also derive reactivity indices such as the electrophilicity and nucleophilicity, which predict how a molecule will interact with other chemical species.

While the principles of these computational methods are well-established and have been applied to a wide range of molecules, including various sulfonamides and quinolines, the specific application of these advanced theoretical investigations to this compound has not been documented in the accessible scientific literature. Consequently, the detailed data tables and in-depth research findings requested for this particular compound cannot be provided at this time. The scientific community has yet to publish a dedicated study that would provide the specific values for its molecular geometry, electronic structure, and reactivity indices.

Computational Chemistry and Advanced Theoretical Investigations

Quantum Chemical Studies (Density Functional Theory, DFT)

Electronic Structure Analysis and Frontier Molecular Orbitals (FMOs)

Additional Electronic Charge and Optical Softness

The electronic properties of quinoline-sulfonamide derivatives are a subject of significant computational investigation. nih.gov Density Functional Theory (DFT) is a key method used to determine properties like electrophilicity, chemical potential, hardness, and softness. nih.gov For similar fluorophores, DFT calculations, often at the B3LYP/6-31G'(d,p) level, are employed to evaluate electron potential efficiency. nih.gov These parameters are crucial in understanding the molecule's reactivity and stability. nih.gov For instance, a related quinoline-sulphonamide derivative, compound 10p in one study, was noted for its exceptionally low energy gap, indicating high reactivity. nih.gov Such computational analyses provide valuable insights into the electronic structure and potential optical properties of N-(1-naphthyl)-8-quinolinesulfonamide. nih.govnih.gov

Charge Transfer Properties and Stabilization Energy (Natural Bond Orbital Analysis)

Natural Bond Orbital (NBO) analysis is a powerful tool for understanding intramolecular bonding, charge transfer (ICT), and hyperconjugative interactions that contribute to molecular stability. materialsciencejournal.orgwikipedia.org This method examines the delocalization of electron density between occupied Lewis-type orbitals (donors) and formally unoccupied non-Lewis-type orbitals (acceptors). researchgate.net The stabilization energy (E²) associated with these interactions quantifies the intensity of the charge transfer; a higher E² value signifies a more intense interaction and greater conjugation within the system. researchgate.netscirp.org

Table 1: Representative Intramolecular Interactions and Stabilization Energies from NBO Analysis of Analogous Compounds (Note: This data is illustrative, based on similar molecular structures, as specific E² values for this compound are not publicly available.)

| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (O) | σ* (S-N) | High |

| LP (N) | π* (Quinoline Ring) | Moderate |

| π (Naphthyl Ring) | π* (Quinoline Ring) | Moderate-High |

| σ (C-H) | σ* (C-C) | Low |

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a crucial computational method for identifying the reactive sites of a molecule. nih.gov It visually represents the charge distribution and is used to predict regions susceptible to electrophilic and nucleophilic attack. researchgate.netnih.gov The MEP map uses a color scale where red indicates negative potential (electron-rich regions, prone to electrophilic attack) and blue indicates positive potential (electron-deficient regions, prone to nucleophilic attack). nih.govresearchgate.net

For quinoline-sulfonamide derivatives, MEP analyses consistently show that the most negative potential is localized over the electronegative oxygen atoms of the sulfonamide group. nih.govresearchgate.net This suggests these oxygen atoms are the primary sites for electrophilic interactions. researchgate.netresearchgate.net Conversely, positive potential is often found around the hydrogen atoms of the amine group and parts of the aromatic rings, indicating these as likely sites for nucleophilic attack. researchgate.net This distribution of electrostatic potential is fundamental to understanding the molecule's non-covalent interactions and its binding behavior with biological targets. nih.govnumberanalytics.com

Non-Covalent Interactions (Reduced Density Gradient (RDG), Electron Localization Function (ELF), Quantum Theory of Atom in Molecules (QTAIM), Independent Gradient Model (IGM))

The stability of molecular structures is often governed by non-covalent interactions (NCIs). nih.gov Advanced computational tools like RDG, QTAIM, and IGM are used to visualize and characterize these weak forces, such as hydrogen bonds, van der Waals interactions, and steric repulsions. dntb.gov.uaresearchgate.net

A study on the closely related compound N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) employed these methods to analyze its crystal structure stability. dntb.gov.ua

Reduced Density Gradient (RDG): RDG analysis provides a visual representation of NCIs in real space. researchgate.net Isosurfaces are colored to differentiate interaction types: blue for strong attractive interactions (like hydrogen bonds), green for weak van der Waals forces, and red for repulsive steric clashes. nih.govresearchgate.net

Quantum Theory of Atoms in Molecules (QTAIM): QTAIM analysis examines the topology of the electron density to characterize bonding interactions. The presence of a bond critical point (BCP) between two atoms is indicative of an interaction. The properties at the BCP, such as electron density (ρ(r)) and its Laplacian (∇²ρ(r)), define the nature of the bond (covalent vs. closed-shell NCI). dntb.gov.ua

Electron Localization Function (ELF) and Independent Gradient Model (IGM): ELF and LOL (Localized Orbital Locator) are used to map electron density at bonding and anti-bonding sites. nih.gov IGM is another valuable tool for characterizing NCIs. dntb.gov.ua

For N-(1-naphthyl) derivatives, these analyses have confirmed the presence of C–H⋯π, π-stacking, and various hydrogen bonding interactions that are crucial for stabilizing the molecular assembly. dntb.gov.ua

Molecular Dynamics Simulations for Conformational Stability Analysis

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time, providing insights into conformational stability and dynamics. frontiersin.org For quinoline-sulfonamide derivatives, MD simulations, often run for durations like 50 or 100 ns, are performed to assess the stability of ligand-protein complexes under simulated physiological conditions. researchgate.netnih.gov

Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of atomic positions, indicating the structural stability of the molecule or complex over the simulation time. A stable RMSD suggests the system has reached equilibrium.

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual residues or atoms, highlighting flexible regions of the molecule.

Radius of Gyration (Rg): Measures the compactness of the structure. A stable Rg value suggests the molecule maintains a consistent shape.

These simulations confirm whether a ligand remains stably bound within a protein's active site and reveal key conformational changes, thus validating docking predictions and providing a dynamic understanding of the binding interactions. researchgate.net

Ligand-Protein Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for identifying potential inhibitors and understanding their binding mechanisms. researchgate.net

Prediction of Binding Poses and Affinities

For compounds containing the naphthyl and quinoline-sulfonamide scaffolds, docking studies have been performed against various protein targets, including enzymes implicated in cancer and viral replication. researchgate.netnih.gov

Binding Poses: Docking simulations for naphthyl derivatives have identified key interactions within the active sites of enzymes like SARS-CoV papain-like protease (PLpro). nih.gov Similarly, quinoline-sulfonamide derivatives have been docked into targets such as PARP, PI3K, and mTOR, revealing significant binding interactions with active site amino acid residues. researchgate.net The binding of structurally similar 8-anilinonaphthalene sulfonate (ANS) to proteins is often driven by hydrophobic interactions involving the naphthalene (B1677914) moiety, with the sulfonate group forming key electrostatic contacts. researchgate.netnih.gov

Binding Affinities: The results of docking are often quantified by a scoring function, which estimates the binding affinity (e.g., in kcal/mol). Lower scores typically indicate stronger binding. For instance, docking studies of novel inhibitors have reported binding energies in the range of -6.8 to -8.0 kcal/mol, signifying strong interactions. researchgate.net These predicted affinities help in ranking potential drug candidates for further experimental validation. frontiersin.org

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. This approach is instrumental in predicting the activity of new, unsynthesized molecules and in identifying the key structural features that govern their potency.

For classes of compounds structurally related to this compound, such as naphthyl and quinoline (B57606) derivatives, various QSAR models have been developed to predict their biological activities against different targets. These models are typically built using a dataset of compounds with known activities. The process involves calculating a wide range of molecular descriptors for each compound, which quantify various aspects of their structure, such as steric, electronic, and hydrophobic properties.

Statistical methods, such as multiple linear regression (MLR) or more advanced machine learning algorithms, are then employed to create a model that correlates a subset of these descriptors with the observed biological activity. The predictive power of these models is rigorously validated both internally and externally to ensure their reliability. For instance, in the development of QSAR models for 1,8-naphthimide derivatives, a nonlinear model was established using gene expression programming, which demonstrated good stability and predictive ability with high correlation coefficients for both the training and test sets. nih.gov Such models serve as valuable tools in the rational design of new, more potent analogs.

A crucial outcome of QSAR studies is the identification of molecular descriptors that have the most significant impact on biological activity. These descriptors provide insight into the mechanism of action and guide the structural modifications needed to enhance potency.

In a QSAR analysis of naphthyl derivatives acting as inhibitors of SARS-CoV papain-like protease (PLpro), the presence of the 1-naphthyl group was found to be a key determinant of activity, as it modulates interactions with active site residues. nih.gov The Monte Carlo-based QSAR analysis in that study identified specific structural attributes that were important for inhibitory activity. nih.gov These included descriptors such as:

'N…1…(…' : This descriptor signifies the importance of a nitrogen atom located outside of a ring system that is attached to an aromatic ring possessing a branch. nih.gov

'C…(…1…' : This descriptor points to the contribution of an sp3-hybridized carbon atom with a branch that is attached to a ring structure. nih.gov

These findings suggest that for this compound and its analogs, the presence and specific arrangement of nitrogen and branched alkyl groups in relation to the aromatic systems are likely to be critical for their biological effects. The identification of such key descriptors is fundamental for the targeted design of new derivatives with improved therapeutic potential.

| Descriptor Code | Structural Interpretation | Implication for Activity |

|---|---|---|

| 'N…1…(…' | A nitrogen atom outside a ring, attached to a branched aromatic ring. | Enhances inhibitory activity. |

| 'C…(…1…' | An sp3 carbon with a branch, attached to a ring. | Contributes positively to activity. |

Molecular Interactions and Recognition Mechanisms

Hydrogen Bonding Networks

Hydrogen bonds are critical directional interactions that contribute significantly to the specificity and stability of ligand-protein complexes. For N-(1-naphthyl)-8-quinolinesulfonamide, both intramolecular and intermolecular hydrogen bonds are structurally important.

The quinoline (B57606) and sulfonamide moieties are primary sites for forming intermolecular hydrogen bonds with macromolecular targets like proteins. The quinoline nitrogen, possessing a lone pair of electrons, can act as a hydrogen bond acceptor, interacting with hydrogen-donating amino acid residues such as serine, threonine, or lysine. nih.gov Simultaneously, the sulfonamide group offers a dual role in hydrogen bonding. The nitrogen-bound hydrogen (N-H) is a potent hydrogen bond donor, while the two sulfonyl oxygens (O=S=O) are strong hydrogen bond acceptors. mdpi.com This allows the molecule to form multiple hydrogen bonds within a binding pocket, creating a stable network of interactions that enhances binding affinity. For instance, the N-H can donate a hydrogen bond to a backbone carbonyl oxygen or an acidic residue like aspartate or glutamate, while the sulfonyl oxygens can accept hydrogen bonds from residues like arginine or asparagine.

The sulfonamide group (-SO₂NH-) is a key functional group in mediating hydrogen bond interactions. The hydrogen atom attached to the sulfonamide nitrogen is acidic and functions as a hydrogen bond donor. mdpi.com In crystal structures of related sulfonamide compounds, this N-H group is frequently observed participating in intermolecular N-H···O hydrogen bonds, often with a sulfonyl oxygen of a neighboring molecule. mdpi.comnih.gov The two oxygen atoms of the sulfonyl group act as effective hydrogen bond acceptors. mdpi.com This dual donor-acceptor capability allows the sulfonamide linker to act as a versatile anchor within a protein binding site, capable of satisfying the hydrogen bonding potential of various amino acid side chains.

Interactive Table: Potential Hydrogen Bonding Interactions

| Molecular Group | Role | Potential Partner Residues in Proteins |

| Quinoline Nitrogen | H-Bond Acceptor | Ser, Thr, Lys, Arg, His |

| Sulfonamide N-H | H-Bond Donor | Asp, Glu, Backbone C=O |

| Sulfonyl Oxygens (S=O) | H-Bond Acceptor | Arg, Lys, Asn, Gln, Ser, Thr |

Pi-Stacking and Cation-Pi Interactions

The electron-rich π-systems of the naphthyl and quinoline rings are primed for specific π-interactions.

Pi-Stacking (π-π Interactions): These interactions occur when the aromatic rings of the ligand and an aromatic amino acid side chain (e.g., Phenylalanine, Tyrosine, Tryptophan) stack on top of each other, in either a face-to-face or offset-stacked orientation. Crystal structures of related compounds, such as quinoline-8-sulfonamide (B86410) and N-(1-naphthyl)benzenesulfonamide, show clear evidence of π-π stacking interactions between adjacent quinoline or naphthyl rings, respectively. nih.govnih.govnih.gov This demonstrates the strong tendency of these ring systems to engage in such stabilizing contacts, which are a common feature in protein-ligand recognition. wikipedia.org

Cation-Pi Interactions: This is a powerful non-covalent interaction between the electron-rich face of an aromatic ring and a cation. nih.gov The π-systems of the quinoline and naphthyl groups can interact favorably with positively charged amino acid residues, most commonly Lysine and Arginine. nih.gov Tryptophan is noted to be particularly effective in forming these bonds. nih.gov This type of interaction can serve as a crucial anchor point, securing the ligand within the binding site of a protein.

Mechanistic Insights into Biological Activity and Target Engagement

Enzyme Inhibition Mechanisms and Kinetics

The biological activity of N-(1-naphthyl)-8-quinolinesulfonamide is intrinsically linked to its ability to interact with and inhibit various enzyme systems. The unique structural combination of a naphthalene (B1677914) ring, a quinoline (B57606) core, and a sulfonamide linker bestows upon it a profile that allows for engagement with a diverse range of enzymatic targets. The following sections delve into the specific mechanisms and kinetics of its inhibitory actions against several key enzyme classes.

Inhibition of Specific Enzyme Classes

While direct experimental data for this compound across all enzyme classes is not extensively available, the activities of structurally related compounds provide significant insights into its potential inhibitory profile. The sulfonamide moiety, in particular, is a well-established pharmacophore known to target a variety of enzymes.

GTPases like Dynamin I: Aryl sulfonamides, a class to which this compound belongs, have been identified as potent inhibitors of dynamin I, a large GTPase essential for clathrin-mediated endocytosis. A notable example is the "Sulfonadyns," a class of GTP-competitive dynamin inhibitors derived from dansylcadaverine. These compounds demonstrate that the aryl sulfonamide scaffold is key to their inhibitory activity against dynamin's GTPase function. The structural similarity strongly suggests that this compound would also exhibit inhibitory effects on dynamin I.

NAD-hydrolyzing enzymes like CD38: While specific inhibition by this compound has not been detailed, quinoline-based structures have been explored as inhibitors of the NAD-hydrolyzing enzyme CD38. For instance, 4-amino-8-quinoline carboxamides have been identified as potent human CD38 inhibitors nih.gov. This suggests that the quinoline core of the target compound could serve as a scaffold for interaction with the active site of CD38.

Quinone Oxidoreductase 1 (NQO1): NQO1 is a key enzyme in cellular detoxification. While direct inhibition by this compound is not documented, quinoline and naphthoquinone derivatives are known to interact with NQO1. Some quinones can be substrates for NQO1, leading to their bioactivation, while other compounds can act as inhibitors. Given the presence of both naphthalene and quinoline moieties, an interaction with NQO1 is plausible, though the nature of this interaction (inhibition or substrate activity) would require empirical validation.

Carbonic Anhydrase Isoforms (CAs IX/XII): Sulfonamides are a cornerstone in the development of carbonic anhydrase inhibitors. nih.gov These enzymes, particularly the tumor-associated isoforms CA IX and XII, are critical for pH regulation in cancer cells and are considered important anticancer targets. nih.govnih.gov The primary sulfonamide group is a key zinc-binding group that anchors inhibitors to the active site of CAs. Numerous quinoline-linked sulfonamide derivatives have been synthesized and shown to inhibit various CA isoforms, including CA IX and XII, often with high potency. nih.govnih.gov Therefore, this compound is a strong candidate for a CA IX and XII inhibitor.

Histone Acetyltransferases (HATs): Information regarding the direct inhibition of HATs by this compound is not available. However, high-throughput screening has identified various small molecules that can modulate the activity of histone-modifying enzymes. For example, 8-hydroxyquinolines have been identified as inhibitors of the JMJD2 family of histone demethylases, indicating that the quinoline scaffold can interact with enzymes involved in epigenetic regulation. mdpi.com

Xanthine (B1682287) Oxidase (XO): There is no direct evidence of this compound inhibiting xanthine oxidase. However, various heterocyclic compounds are known to inhibit this enzyme, which is involved in purine (B94841) metabolism. High-throughput screening methods are available to assess the inhibitory potential of compounds against XO. nih.govnih.gov

Kinetic Studies of Enzyme Inhibition

The kinetic profile of an inhibitor is crucial for understanding its mechanism of action. For this compound, the most compelling kinetic data comes from studies of related dynamin I inhibitors.

GTP-competitive inhibition: The "Sulfonadyns," which are aryl sulfonamides, have been shown to be GTP-competitive inhibitors of dynamin I. This mode of inhibition indicates that these molecules directly compete with the enzyme's natural substrate, guanosine (B1672433) triphosphate (GTP), for binding to the active site. Lineweaver-Burk plot analysis of these related compounds confirms this competitive mechanism. Given the shared aryl sulfonamide scaffold, it is highly probable that this compound also acts as a GTP-competitive inhibitor of dynamin I.

Active Site Interaction Analysis and Enzyme Selectivity

The specificity of an inhibitor for its target enzyme over other related enzymes is a critical determinant of its therapeutic potential.

Interaction with Dynamin's Active Site: Molecular docking studies of quinoline-8-sulfonamide (B86410) derivatives with other enzymes, such as pyruvate (B1213749) kinase M2, have shown that the quinoline and sulfonamide moieties can form key interactions within the enzyme's active site, including hydrogen bonds and hydrophobic interactions. mdpi.com For dynamin, it is proposed that the aryl sulfonamide portion of the molecule occupies the GTP-binding pocket, thereby preventing the binding and subsequent hydrolysis of GTP.

Selectivity for Carbonic Anhydrase Isoforms: In the context of carbonic anhydrase inhibition, the "tail" of the sulfonamide inhibitor (in this case, the N-(1-naphthyl)-8-quinoline portion) plays a crucial role in determining selectivity for different isoforms. By interacting with amino acid residues lining the active site cavity, which vary between isoforms, the tail can confer selectivity for tumor-associated CA IX and XII over the more ubiquitous CA I and II. Studies on various 8-substituted quinoline-linked sulfonamides have demonstrated that modifications to this part of the molecule can significantly alter the inhibitory profile and selectivity. nih.gov

Receptor Binding and Modulation Mechanisms

Currently, there is a lack of specific research detailing the direct binding and modulation of receptors by this compound. The primary focus of research on compounds with this scaffold has been on enzyme inhibition.

Modulation of Molecular Pathways and Cellular Processes

The enzymatic inhibition exerted by this compound and its analogs can translate into significant effects on cellular pathways and processes, particularly those relevant to cancer biology.

Anticancer Mechanisms

The structural components of this compound suggest several potential mechanisms through which it could exert anticancer effects.

Cell cycle arrest: A significant body of evidence points to the ability of sulfonamide derivatives to induce cell cycle arrest in cancer cells. For example, novel antitumor sulfonamides have been discovered that block cell cycle progression in the G1 phase. nih.gov Furthermore, quinazoline (B50416) sulfonates, which share structural similarities, have been shown to cause a strong cell cycle arrest in the G2/M phase. nih.gov This suggests that this compound may interfere with the cell division cycle, leading to an accumulation of cells in a specific phase and preventing their proliferation.

Tyrosine kinase inhibition: While direct evidence is lacking for this compound, the quinoline scaffold is a common feature in many approved and investigational tyrosine kinase inhibitors. nih.gov These enzymes are critical components of signaling pathways that regulate cell growth, proliferation, and survival, and their inhibition is a major strategy in cancer therapy. The potential for the quinoline moiety to interact with the ATP-binding site of tyrosine kinases warrants further investigation.

DNA intercalation: The planar aromatic systems of the naphthalene and quinoline rings suggest a potential for this compound to act as a DNA intercalator. DNA intercalation involves the insertion of a molecule between the base pairs of the DNA double helix, which can disrupt DNA replication and transcription, ultimately leading to cell death. Quinoline-based compounds have been shown to intercalate into DNA and inhibit enzymes that act on DNA. nih.gov Similarly, naphthalimide derivatives, which also contain a naphthalene ring system, are known to be potent DNA intercalators with antitumor activity. nih.gov

Interactive Data Tables

Table 1: Inhibitory Activity of Related Sulfonamide Derivatives against Carbonic Anhydrase Isoforms

| Compound Class | Target Isoforms | Potency (Range) | Reference |

| Quinoline-linked sulfonamides | hCA I, II, IV, IX | Low to high nanomolar | nih.gov |

| Triazine-substituted sulfa drugs | bCA II | Significant inhibition | nih.gov |

| Pyrazole/pyridazine-carboxamide sulfonamides | hCA I, II, IX, XII | Isoform-selective (nM to µM) | nih.gov |

| N-((4-sulfamoylphenyl) carbamothioyl) amides | hCA I, II, VII | Nanomolar range | mdpi.com |

Table 2: Anticancer Mechanisms of Related Naphthalene and Quinoline Derivatives

| Compound Class | Mechanism of Action | Cancer Cell Lines | Reference |

| Quinazoline sulfonates | G2/M cell cycle arrest | Leukemia, colon, pancreatic, glioblastoma | nih.gov |

| N-(3-chloro-7-indolyl)-1,4-benzenedisulfonamide | G1 cell cycle arrest | P388 murine leukemia | nih.gov |

| Naphthalimide derivatives | DNA damage, autophagy | A549 (lung cancer) | nih.gov |

| 4-phenyl-1,8-naphthyridine derivative | Cell cycle impairment, apoptosis | Carcinoma cells | nih.gov |

| Naphthoquinone-quinolone hybrids | Apoptosis, inhibition of clonogenic potential | Breast cancer (MCF-7, MDA-MB-231) | nih.gov |

Antimicrobial Mechanisms (e.g., antibacterial, antifungal, antimalarial, antiviral)

The antimicrobial potential of the this compound scaffold is multifaceted, drawing from the known activities of its components.

Antibacterial: The quinoline core is a well-established pharmacophore in antibacterial agents. Analogues such as 1,8-naphthyridine (B1210474) quinolones are known to function as novel bacterial topoisomerase inhibitors (NBTIs). nih.gov These enzymes, including DNA gyrase and topoisomerase IV, are crucial for bacterial DNA replication, and their inhibition leads to bacterial cell death. It is plausible that this compound engages in similar interactions. Furthermore, studies on naphthyl-polyamine conjugates have shown that the naphthyl group can enhance the action of conventional antibiotics against Gram-negative bacteria like Pseudomonas aeruginosa and E. coli. researchgate.net

Antifungal: Derivatives containing the naphthylamine moiety have demonstrated notable antifungal properties. nih.govnih.gov For instance, certain N-(pyridinylmethyl)naphthalen-1-amines, which are structurally related, show activity against opportunistic human pathogenic fungi, including yeasts and dermatophytes. nih.gov The lipophilic nature of the naphthyl group likely facilitates interaction with and disruption of the fungal cell membrane.

Antimalarial: The 8-aminoquinoline (B160924) scaffold is a cornerstone of antimalarial therapy, with primaquine (B1584692) being a key example. nih.gov These compounds are known for their activity against the various life cycle stages of Plasmodium parasites. The quinoline ring in this compound is therefore a strong indicator of potential antimalarial action, likely involving mechanisms related to metal chelation and penetration of parasitic cell membranes. nih.gov

Antiviral: Research has identified specific antiviral activities in closely related structures. A notable analogue, 7-isopropoxy-8-(naphth-1-yl)quinoline, was found to be a specific inhibitor of HIV-1 RNase H activity, an essential enzyme for viral replication. biorxiv.org This suggests that the 8-(naphth-1-yl)quinoline core is a viable lead for developing novel HIV inhibitors. biorxiv.org Other studies on 5-sulphonamido-8-hydroxyquinoline derivatives have demonstrated marked inhibitory activity against avian paramyxovirus type 1 (APMV-1) and laryngotracheitis virus (LTV). nih.gov The naphthyl group itself is also implicated in antiviral mechanisms; naphthyl derivatives have been explored as non-covalent inhibitors of the SARS-CoV papain-like protease (PLpro), an enzyme critical for viral replication and host immune suppression. nih.gov

Anti-inflammatory Pathways

The quinoline sulfonamide scaffold is increasingly recognized for its anti-inflammatory potential. Studies on analogous compounds provide insight into the likely pathways modulated by this compound. A closely related derivative, N-(4-methoxyphenyl) quinoline-8-sulfonamide, was found to reduce the inflammatory response in fibroblast-like synoviocytes, which are key players in rheumatoid arthritis. nih.gov The mechanism involves the inhibition of Receptor (calcitonin) Activity Modifying Protein 1 (RAMP1), which in turn modulates the Gαs/Gαi-cAMP pathway to decrease the inflammatory response. nih.gov

Broader studies on quinoline derivatives show they can suppress the production of key pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-8. frontiersin.org This suppression is often achieved by downregulating critical signaling cascades, including the focal adhesion kinase (FAK), phosphoinositide 3-kinase (PI3K), protein kinase B (AKT), and nuclear factor-κB (NF-κB) pathways. frontiersin.org The NF-κB transcription factor is a master regulator of inflammation, and its inhibition is a major target for anti-inflammatory drug design. frontiersin.org

Structure-Activity Relationship (SAR) Elucidation for Biological Efficacy

The biological performance of this compound is intrinsically linked to its three-dimensional structure and the interplay of its chemical features. The structure-activity relationship (SAR) can be elucidated by examining how modifications to its core structure and substituents affect its activity.

Impact of Substituent Position and Nature on Activity

The placement and chemical nature of substituents on the quinoline and naphthyl rings are critical determinants of biological activity.

Quinoline Ring: In related quinoline anticancer agents, specific substitution patterns are crucial for potency. An aniline (B41778) group at the C-4 position, aminoacrylamide substituents at C-6, a cyano group at C-3, and alkoxy groups at C-7 have been shown to be important for optimal activity. nih.gov For Pim-1 kinase inhibition, an 8-hydroxy-quinoline 7-carboxylic acid moiety was identified as a crucial pharmacophore. nih.gov

Naphthyl Ring: In a series of N-aryl-N-[1-(1-naphthyl)but-3-enyl]amines, the presence of an OMe (methoxy) substituent was found to result in the most active cytotoxic compound against several cancer cell lines. nih.gov This highlights that electron-donating groups on the aromatic systems can significantly influence biological outcomes.

The following table summarizes SAR findings from analogous compound series, indicating key positions for substitution.

| Scaffold | Position of Substitution | Impact on Activity |

| Quinoline | C-3, C-4, C-6, C-7 | Important for optimal anticancer activity nih.gov |

| 1,8-Naphthyridine | N-1, C-3, C-7 | Essential for cytotoxicity nih.gov |

| Naphthylamine | Aromatic Ring | Methoxy (OMe) group enhances cytotoxic activity nih.gov |

Role of the Naphthyl and Quinoline Core Modifications on Biological Performance

Modifying the core heterocyclic systems provides further insight into the SAR. The fusion of the naphthyl and quinoline rings into a single scaffold, or their replacement with bioisosteric alternatives, dramatically alters biological performance.

Pharmacophore Identification and Rational Design Principles

A pharmacophore model represents the essential three-dimensional arrangement of chemical features necessary for a molecule to exert a specific biological effect. For this compound and its analogues, a general pharmacophore can be proposed based on its known active relatives. nih.gov

The key features of this pharmacophore likely include:

A Hydrophobic Aromatic Region: Provided by the bulky, lipophilic 1-naphthyl group, which can engage in hydrophobic interactions with target proteins. frontiersin.org

A Hydrogen Bond Acceptor/Donor Group: The sulfonamide linker (-SO₂NH-) provides both hydrogen bond acceptor (the sulfonyl oxygens) and donor (the N-H) capabilities, which are critical for anchoring the molecule within a binding site.

A Second Aromatic/Hydrophobic Site: The quinoline ring system serves as another key interaction site, capable of forming aromatic and hydrophobic contacts. frontiersin.org

A Positive Ionizable (PI) Group: The basic nitrogen atom in the quinoline ring can be protonated under physiological conditions, allowing for ionic interactions. frontiersin.org

Rational drug design leverages such pharmacophore models to create new molecules with improved potency and selectivity. nih.gov By understanding the essential features, medicinal chemists can systematically modify the lead structure. For instance, the distance and relative orientation between the hydrophobic naphthyl group and the quinoline nitrogen can be optimized. The linker can be elongated or made more rigid to improve binding, and substituents can be added to the aromatic rings to enhance interactions with specific pockets in the target protein, a strategy that has been successfully applied to develop novel kinase inhibitors and other targeted therapies. nih.gov

Derivatives and Analogues: Design and Biological Profiling

Rational Design of N-(1-naphthyl)-8-quinolinesulfonamide Analogues for Enhanced Activity

The rational design of analogues of this compound is guided by an understanding of its potential interactions with biological macromolecules. Drawing parallels from related quinoline-8-sulfonamide (B86410) derivatives, computational methods such as molecular docking and molecular dynamics are pivotal in predicting how structural modifications might influence binding affinity and selectivity for a given target. nih.gov

For instance, in the context of designing inhibitors for the M2 isoform of pyruvate (B1213749) kinase (PKM2), a key enzyme in cancer metabolism, a series of 8-quinolinesulfonamide derivatives were designed using in silico techniques. nih.gov This approach hypothesized that the introduction of a 1,2,3-triazole moiety, a known bioisostere for an amide group, could enhance the stabilization of the ligand-protein complex through additional interactions of the nitrogen atoms within the triazole ring. nih.gov This strategy of bioisosteric replacement and the introduction of moieties capable of forming additional stabilizing interactions serves as a blueprint for the rational design of this compound analogues with potentially enhanced biological activity.

Synthesis and Characterization of Novel Derivatives

The synthesis of novel derivatives of this compound can be achieved through a variety of established organic chemistry methodologies. A common approach involves the reaction of 8-quinolinesulfonyl chloride with a diverse range of substituted primary or secondary amines corresponding to the desired analogue.

A versatile synthetic route for creating a library of quinoline-sulfonamide derivatives involves a multi-step process. nih.gov This can be exemplified by the synthesis of 8-quinolinesulfonamido-1,2,3-triazoles, which begins with the treatment of 8-quinolinesulfonyl chloride with propargylamine (B41283) or N-methylpropargylamine to form the corresponding sulfonamides. These intermediates are then subjected to a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with various organic azides to yield the final 1,2,3-triazole derivatives. nih.gov

The characterization of these newly synthesized compounds is crucial to confirm their chemical structures. A suite of spectroscopic techniques is typically employed for this purpose, including:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate the carbon-hydrogen framework of the molecule.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides an accurate molecular weight, confirming the elemental composition.

Infrared (IR) Spectroscopy: This technique helps to identify the presence of key functional groups within the molecule.

Comparative Biological Activity Profiling of Analogues

Once synthesized and characterized, the novel analogues undergo rigorous biological evaluation to determine their activity profiles. This involves assessing their potency and selectivity against specific biological targets and understanding how structural changes influence these properties.

Evaluation of Potency and Selectivity against Specific Biological Targets

The biological activity of this compound analogues can be assessed through a variety of in vitro assays. For example, in the context of anticancer drug development, the cytotoxic activity of new derivatives is often tested against a panel of human cancer cell lines. nih.govresearchgate.net

In a study on 8-quinolinesulfonamide derivatives as PKM2 modulators, the newly synthesized compounds were evaluated for their potential anticancer activity. nih.gov The cytotoxic effects were measured using a 72-hour exposure model across a range of concentrations. nih.gov One particular derivative, 8-N-{[1-(1-butyl)-1H-1,2,3-triazol-4-yl]methyl}quinolinesulfonamide , demonstrated a significant reduction in the number of A549 lung cancer cells, indicating a high anti-proliferative effect. nih.gov Furthermore, fluorometric analysis revealed that this compound reduced the intracellular pyruvate level in A549 cells by approximately 50% at a concentration of 200 µg/mL, providing evidence of its modulatory effect on PKM2. nih.gov

The table below presents hypothetical data for a series of this compound analogues, illustrating how potency (IC₅₀) and selectivity might be evaluated against two different protein kinases.

| Compound ID | R Group Modification | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Selectivity (Kinase B/Kinase A) |

| NQS-1 | -H (Parent Compound) | 150 | 3000 | 20 |

| NQS-2 | 4-fluoro | 75 | 1500 | 20 |

| NQS-3 | 4-methoxy | 200 | 5000 | 25 |

| NQS-4 | 3-chloro | 50 | 500 | 10 |

| NQS-5 | 4-methyl | 120 | 2800 | 23.3 |

This table contains hypothetical data for illustrative purposes.

Modulation of Target Specificity through Structural Alterations

The specificity of a drug molecule for its intended target is a critical factor in minimizing off-target effects. Structural modifications to the this compound scaffold can significantly influence its target specificity.

For instance, a review of the structure-activity relationships of quinoline (B57606) and naphthyridine derivatives as antitumor agents highlighted the importance of substituents at various positions of the quinoline ring for optimal activity. nih.gov It was observed that an aniline (B41778) group at the C-4 position, aminoacrylamide substituents at the C-6 position, a cyano group at the C-3 position, and alkoxy groups at the C-7 position play a crucial role. nih.gov These findings suggest that strategic placement of different functional groups on the quinoline or naphthalene (B1677914) rings of this compound could modulate its interaction with different biological targets, thereby altering its specificity.

Advanced Structure-Activity Relationship Studies for Lead Optimization

Lead optimization is an iterative process that refines the structure of a promising lead compound to enhance its therapeutic properties. nih.gov This involves a deep understanding of the structure-activity relationship (SAR), which correlates the chemical structure of a molecule with its biological activity.

For quinoline-based compounds, SAR studies have revealed key insights. For example, in a series of 8-hydroxy-quinoline-7-carboxylic acid derivatives identified as inhibitors of Pim-1 kinase, the 8-hydroxy-quinoline 7-carboxylic acid moiety was found to be a crucial pharmacophore for activity. mdpi.com Molecular modeling suggested that this scaffold interacts with key residues within the ATP-binding pocket of the kinase. mdpi.com

The following table illustrates a hypothetical SAR study for a series of this compound analogues, focusing on the impact of substitutions on the naphthyl ring.

| Compound ID | Naphthyl Ring Substitution | Anticancer Activity (IC₅₀ in µM against a cancer cell line) |

| NQS-H | Unsubstituted | 15.5 |

| NQS-4F | 4-Fluoro | 8.2 |

| NQS-4Cl | 4-Chloro | 9.1 |

| NQS-4Me | 4-Methyl | 12.8 |

| NQS-4OMe | 4-Methoxy | 18.3 |

This table contains hypothetical data for illustrative purposes.

These advanced SAR studies, often augmented by computational modeling, are essential for the lead optimization of this compound derivatives, guiding the synthesis of more potent and selective drug candidates.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.